molecular formula C10H18BrNO3 B13343189 tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13343189
M. Wt: 280.16 g/mol
InChI Key: ZWNOAAFQENODPQ-JGVFFNPUSA-N
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Description

tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Protection of the Hydroxyl Group: The hydroxyl group can be protected using a tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to carry out the bromination and protection reactions under controlled conditions, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction Reactions: The carbonyl group formed from the oxidation of the hydroxyl group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

Scientific Research Applications

tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement of substituents.

    tert-Butyl (2R,3R)-2-(chloromethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity compared to its chlorinated analogs. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

ZWNOAAFQENODPQ-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CBr)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CBr)O

Origin of Product

United States

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